2-(Oxan-3-yl)ethan-1-amine hydrochloride
Overview
Description
2-(Oxan-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of oxan-3-yl and ethan-1-amine, commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with oxan-3-yl and ethan-1-amine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperature, pressure, and pH levels to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to maintain quality and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can also be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.
Reduction Products: Reduced forms of the compound, often with different physical and chemical properties.
Substitution Products: Substituted derivatives with altered chemical structures.
Scientific Research Applications
2-(Oxan-3-yl)ethan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including drug development and pharmacological studies.
Industry: Utilized in the production of various chemicals and materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, influencing biochemical processes.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
2-(Oxan-3-yl)ethan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxan-3-yl derivatives, ethan-1-amine derivatives, and related heterocyclic compounds.
Uniqueness: Its specific chemical structure and properties make it distinct from other compounds, offering unique advantages in various applications.
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Properties
IUPAC Name |
2-(oxan-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-3-7-2-1-5-9-6-7;/h7H,1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXYQEGYWUJRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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